N-benzyl-2-tosylacetamide
Overview
Description
N-benzyl-2-tosylacetamide: is an organic compound with the molecular formula C16H17NO3S It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a benzyl group, and the acetamide is further substituted with a tosyl group
Mechanism of Action
Target of Action
Similar compounds such as n-benzyl-2-methoxybenzamides have been studied as potential bleaching herbicides . These compounds act on the biosynthesis of plant pigments, which is vital for weed control .
Mode of Action
It’s worth noting that n-arylethynylsulfonamides, a related class of compounds, are oxidized into n-sulfonyl-2-aryloxoacetamides directly and efficiently with dimethyl sulfoxide (dmso) as both an oxidant and solvent . DMSO nucleophilically attacks the ethylic triple bond and transfers its oxygen atom to the triple bond to form zwitterionic anionic N-sulfonyliminiums to trigger the reaction .
Biochemical Pathways
A study on the formation of benzyl nitrile in tea showed that benzyl nitrile was generated from l-phenylalanine via phenylacetaldoxime . This might provide some insight into the potential biochemical pathways affected by N-benzyl-2-tosylacetamide.
Result of Action
It’s worth noting that similar compounds such as n-benzyl-2-methoxybenzamides have shown significant herbicidal activity .
Action Environment
For instance, continuous wounding stress in the oolong tea process significantly enhanced the expression level of certain enzymes and the contents of certain compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis of N-benzyl-2-tosylacetamide typically begins with the reaction of benzylamine with tosyl chloride in the presence of a base such as pyridine. This reaction forms this compound.
Step 2: The intermediate product is then subjected to further purification processes, such as recrystallization, to obtain the final compound in high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-2-tosylacetamide can undergo oxidation reactions, where the benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-benzyl-2-tosylacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of drugs targeting specific diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in various industrial processes.
Comparison with Similar Compounds
N-benzylacetamide: Similar structure but lacks the tosyl group.
N-tosylacetamide: Similar structure but lacks the benzyl group.
N-benzyl-2-nitroacetamide: Contains a nitro group instead of a tosyl group.
Uniqueness: N-benzyl-2-tosylacetamide is unique due to the presence of both benzyl and tosyl groups. This combination imparts distinct chemical and physical properties, making it versatile for various applications in synthesis and research.
Properties
IUPAC Name |
N-benzyl-2-(4-methylphenyl)sulfonylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-13-7-9-15(10-8-13)21(19,20)12-16(18)17-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBGXFKCPSZORC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401322366 | |
Record name | N-benzyl-2-(4-methylphenyl)sulfonylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49821979 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330173-08-5 | |
Record name | N-benzyl-2-(4-methylphenyl)sulfonylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401322366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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